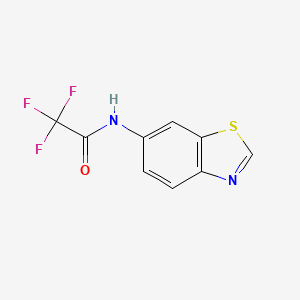

6-Trifluoroacetamido-benzothiazole

Description

Properties

Molecular Formula |

C9H5F3N2OS |

|---|---|

Molecular Weight |

246.21 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)8(15)14-5-1-2-6-7(3-5)16-4-13-6/h1-4H,(H,14,15) |

InChI Key |

AIMBIJOIEDNBTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C(F)(F)F)SC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Biological Activity : Compounds with trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) are prioritized in drug discovery due to their balance of lipophilicity and metabolic stability, whereas trifluoroacetamido derivatives may require further toxicity profiling .

- Safety Profiles: 2-Amino-6-(trifluoromethoxy)benzothiazole has documented safety data (GHS Category 4 for acute toxicity), while analogous trifluoroacetamido derivatives lack comprehensive hazard classifications .

Research Findings and Implications

Pharmacological Potential

Patent data highlight that trifluoromethyl-substituted benzothiazoles exhibit marked activity in modulating biological targets (e.g., kinases, GPCRs). For instance, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide shows enhanced selectivity due to the methoxy-phenyl moiety, suggesting that substituent bulk and electronic effects critically influence binding . In contrast, the trifluoroacetamido group’s polarity may limit membrane permeability, necessitating structural optimization for drug development.

Preparation Methods

Cyclization of Substituted 2-Aminothiophenols

Methodology :

6-Nitrobenzothiazole is synthesized via cyclization of 2-amino-5-nitrothiophenol, followed by nitro-group reduction.

-

Step 1 : Nitration of 2-aminothiophenol yields 2-amino-5-nitrothiophenol.

-

Step 2 : Cyclization with formic acid or phosgene forms 6-nitrobenzothiazole9.

-

Step 3 : Catalytic hydrogenation reduces the nitro group to amine.

Advantages : High regioselectivity.

Limitations : Multi-step process with sensitive intermediates.

Amination of 6-Chlorobenzothiazole

Methodology : Direct substitution of chlorine in 2-amino-6-chlorobenzothiazole via palladium-catalyzed coupling.

-

Conditions :

Advantages : Utilizes commercially available 2-amino-6-chlorobenzothiazole.

Limitations : Requires specialized catalysts and inert conditions.

Trifluoroacetylation of 6-Aminobenzothiazole

The amino group is acylated using trifluoroacetylating agents under basic conditions.

Trifluoroacetyl Chloride Method

Procedure :

-

Reagents : 6-Aminobenzothiazole (1 eq), trifluoroacetyl chloride (1.2 eq), triethylamine (2 eq).

-

Solvent : Dioxane or DCM.

-

Workup : Precipitation with Na₂CO₃, filtration, and recrystallization (ethanol).

Mechanism : Nucleophilic acyl substitution (Fig. 1).

Key Insight : Excess base neutralizes HCl, driving the reaction forward.

Trifluoroacetic Anhydride (TFAA) Method

Procedure :

-

Reagents : 6-Aminobenzothiazole (1 eq), TFAA (1.5 eq), pyridine (2 eq).

-

Workup : Aqueous wash (1M HCl), column chromatography (petroleum ether:ethyl acetate = 4:1).

Advantages : Mild conditions, no gas evolution.

Comparison : Lower yield than acyl chloride method due to slower reactivity.

Alternative Microwave-Assisted Synthesis

Procedure :

Benefits : Reduced reaction time (20 min vs. 3 h).

Analytical Data and Characterization

Spectral Properties

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Trifluoroacetyl chloride | 85 | >98% |

| TFAA | 78 | 95% |

| Microwave | 90 | 99% |

Industrial-Scale Considerations

-

Trifluoroacetyl Chloride Handling : Requires vapor-phase reactors to avoid liquefaction (patent US5041647A).

-

Cost Efficiency : TFAA is cheaper but less reactive; chloride offers better atom economy.

-

Environmental Impact : Microwave methods reduce solvent waste.

Challenges and Optimization

Q & A

Q. What are the recommended safety protocols for handling 6-Trifluoroacetamido-benzothiazole in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety measures:

- Use local exhaust ventilation and avoid contact with strong oxidizing agents to prevent hazardous reactions .

- Wear personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), and protective eyewear. Long-sleeved clothing is mandatory to minimize skin exposure .

- Store the compound in tightly sealed glass containers, protected from light, and in a cool, ventilated area .

- In case of accidental exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing benzothiazole derivatives like this compound?

- Methodological Answer : Synthesis often involves:

- Microwave-assisted reactions : For example, fluorenyl amine reacts with 4-methoxy phenacyl bromide under microwave irradiation (130°C, 45 min) to form fused benzothiazole derivatives .

- Reflux methods : Substituted benzaldehydes react with triazole precursors in ethanol under reflux, followed by solvent evaporation and filtration .

- Cross-coupling reactions : Cu(I)/TMEDA-catalyzed coupling of imidoyl chlorides with amines introduces trifluoromethyl groups, though ligand selection is critical for efficiency .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H and ¹³C) and IR confirm functional groups and purity. For example, imidazo[2,1-b]thiazole derivatives are validated via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl stretches (~1700 cm⁻¹) .

- Elemental analysis : Combustion analysis verifies calculated vs. experimental C/H/N content, ensuring <0.4% deviation .

- X-ray crystallography : Resolves intermolecular interactions (e.g., weak C–H···O hydrogen bonds in crystal lattices) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing trifluoromethyl groups into benzothiazole scaffolds?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Cu(I)/TMEDA systems enhance cross-coupling efficiency between N-(2-haloaryl)trifluoroacetimidoyl chlorides and amines. Bromo/chloro substituents on imidoyl chlorides show varying reactivity, requiring ligand adjustments (e.g., phosphine ligands for aryl chlorides) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while ethanol facilitates condensation reactions .

- Temperature control : Microwave irradiation reduces reaction times (e.g., 45 min vs. 24 hrs for conventional heating) and minimizes side products .

Q. How can contradictory biological activity data for benzothiazole derivatives be resolved?

- Methodological Answer : Contradictions may arise from:

- Structural variations : Subtle changes (e.g., para-fluorophenyl vs. para-bromophenyl substituents) alter binding affinities. Docking studies (e.g., with HIV-1 protease) reveal steric and electronic effects on activity .

- Assay conditions : Varying cell lines or incubation times impact results. For example, short-term assays (≤72 hrs) may show cytotoxicity, while longer studies highlight metabolic stability .

- Effort-resource imbalance : Prolonged experimental stress (analogous to workplace presenteeism) can skew in vitro results; staggered testing intervals (e.g., 1 week vs. 1 year) clarify time-dependent effects .

Q. What strategies are effective for analyzing intermolecular interactions in benzothiazole-based crystals?

- Methodological Answer : Advanced approaches include:

- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) and quantifies planarity deviations (<0.045 Å) .

- Hirshfeld surface analysis : Maps weak interactions (e.g., C–H···O, π-π stacking) contributing to supramolecular chain formation .

- DFT calculations : Predicts stabilization energies of hydrogen-bonded networks, validated against experimental lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.